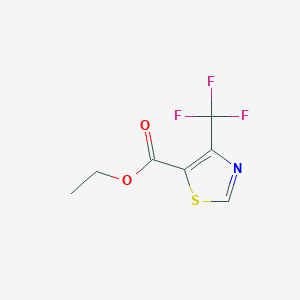

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

説明

BenchChem offers high-quality Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZQFBNVLJIBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Structure and Reactivity of 4-Trifluoromethyl Thiazole Derivatives

Foreword: The Strategic Value of Fluorination in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the thiazole ring stands as a cornerstone heterocyclic scaffold, present in a multitude of clinically approved drugs and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns make it an attractive core for molecular design. The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the 4-position, imparts a profound and often beneficial transformation of the molecule's physicochemical and biological properties. This guide provides a detailed exploration of the synthesis, chemical structure, and nuanced reactivity of 4-trifluoromethyl thiazole derivatives, offering field-proven insights for researchers navigating the complexities of fluorinated heterocycles. The CF₃ group is not merely a bulky substituent; it is an electronic modulator that enhances metabolic stability, increases lipophilicity, and alters receptor binding affinities, making this class of compounds particularly valuable in pharmaceutical research.[3]

The Core Structure: Electronic Landscape of the 4-CF₃ Thiazole Ring

The reactivity of any aromatic system is dictated by its electronic distribution. In the 4-trifluoromethyl thiazole scaffold, the powerful inductive electron-withdrawing effect of the CF₃ group dominates the electronic landscape, overriding many of the inherent characteristics of the parent thiazole ring.

The thiazole ring itself exhibits a complex electronic profile: the C2 position is electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms, while the C5 position is comparatively electron-rich and is the typical site for electrophilic attack.[4][5] The introduction of a CF₃ group at the C4 position drastically alters this balance.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the thiazole ring. This effect deactivates the entire ring system towards electrophilic attack.

-

Positional Influence:

-

C2 Position: Becomes even more electron-deficient (more electrophilic), making it highly susceptible to nucleophilic attack. The C2 proton is also significantly acidified, facilitating deprotonation by strong bases to form a nucleophilic organometallic species.[4]

-

C5 Position: While deactivated compared to unsubstituted thiazole, the C5 position generally remains the most favorable site for electrophilic substitution. This is because the carbocation intermediate formed during attack at C5 is better stabilized by the adjacent sulfur atom's lone pair than an intermediate formed by attack at other positions.[5]

-

The following diagram illustrates the dominant electronic influences on the 4-CF₃ thiazole core.

Caption: Electronic effects of the CF₃ group on the thiazole ring.

Synthesis of the 4-Trifluoromethyl Thiazole Core

The construction of the 4-CF₃ thiazole ring primarily relies on adaptations of classic heterocyclic syntheses, with the Hantzsch thiazole synthesis being the most prevalent and robust method.[6][7] The choice of starting materials is critical and is dictated by the availability of trifluoromethylated building blocks.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[7][8] To generate a 4-CF₃ thiazole, one of the reactants must contain the trifluoromethyl group at the appropriate position. The most common strategy involves using a 3-bromo-1,1,1-trifluoroacetone as the α-haloketone component.

The causality behind this choice is twofold: 3-bromo-1,1,1-trifluoroacetone is a commercially available and highly reactive electrophile. The reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Caption: General workflow for the Hantzsch synthesis of 4-CF₃ thiazoles.

Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole

This protocol is a representative example of the Hantzsch synthesis.

-

Reaction Setup: To a solution of thiobenzamide (1.0 eq) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice or cold water, which will cause the product to precipitate.[9]

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any residual salts or starting materials.[6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-phenyl-4-(trifluoromethyl)thiazole.

Chemical Reactivity: A Tale of Two Influences

The reactivity of the 4-CF₃ thiazole core is a direct consequence of the electronic pull of the trifluoromethyl group. This section details the primary reaction classes and provides mechanistic insights.

Electrophilic Aromatic Substitution (SEAr)

As established, the CF₃ group deactivates the thiazole ring towards electrophiles.[10] Consequently, forcing conditions (e.g., stronger acids, higher temperatures) are often required compared to reactions with non-fluorinated thiazoles. The C5 position is the regioselective site for substitution.[4][5]

-

Halogenation: Bromination or chlorination can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a strong acid medium like sulfuric acid or an inert solvent.

-

Nitration: Requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid, and often proceeds with modest yields due to the ring's deactivation.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the CF₃ group makes the 4-trifluoromethyl thiazole ring an excellent substrate for nucleophilic aromatic substitution, provided a suitable leaving group (e.g., Cl, Br) is present.[11] This reaction class is particularly valuable for introducing diverse functionalities.

-

Target Positions: Leaving groups at the C2 and C5 positions are readily displaced by nucleophiles. The C2 position is especially activated due to its proximity to both the ring nitrogen and the CF₃ group's influence.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions.

-

Mechanism: The reaction typically proceeds via a concerted mechanism or a two-step addition-elimination pathway through a stabilized anionic intermediate (Meisenheimer complex).[11][12]

Metal-Catalyzed Cross-Coupling Reactions

For drug development professionals, the ability to perform C-C and C-heteroatom bond-forming reactions is paramount. Halogenated 4-CF₃ thiazoles are versatile building blocks for transition-metal-catalyzed cross-coupling reactions.[13][14]

-

Suzuki Coupling: A 5-bromo-4-(trifluoromethyl)thiazole can be coupled with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) to form 5-aryl or 5-alkyl derivatives.

-

Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at a halogenated C5 position, further expanding the accessible chemical space.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling a halogenated thiazole with a primary or secondary amine.[13]

The following table summarizes the key reactivity patterns.

| Reaction Type | Preferred Position(s) | Influence of CF₃ Group | Key Reagents |

| Electrophilic Substitution | C5 | Strong Deactivation | NBS, NCS, HNO₃/H₂SO₄ |

| Nucleophilic Substitution | C2, C5 (with leaving group) | Strong Activation | NaOMe, R-NH₂, NaSR |

| Deprotonation/Metalation | C2 | Increased Acidity | n-BuLi, LDA |

| Cross-Coupling | C2, C5 (with leaving group) | Enables Diverse Functionalization | Pd catalysts, Boronic acids, Amines |

Applications in Drug Discovery

The 4-trifluoromethyl thiazole motif is a privileged scaffold in medicinal chemistry. The CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve cell membrane permeability and binding affinity.

-

Anticancer Agents: Numerous 2,4-disubstituted thiazole derivatives, including those with a CF₃ group, have been synthesized and evaluated for their anticancer properties.[15][16] For example, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown moderate activity against various cancer cell lines.[16]

-

Antifungal and Antibacterial Agents: The thiazole ring is a core component of many antimicrobial drugs. The introduction of a CF₃ group can enhance the potency and spectrum of activity.[17]

-

Neuroprotective Agents: Certain trifluoromethylated hydrazinyl-thiazoles have been investigated for their potential as neuroprotective agents.[18]

Caption: Summary of primary reaction pathways for 4-CF₃ thiazole derivatives.

Conclusion

The 4-trifluoromethyl thiazole scaffold represents a powerful platform for the development of novel therapeutics and functional materials. Understanding the profound electronic influence of the CF₃ group is the key to mastering its reactivity. While deactivated towards electrophiles, the ring is primed for nucleophilic substitution and is an excellent substrate for modern metal-catalyzed cross-coupling reactions. By leveraging the synthetic strategies and reactivity principles outlined in this guide, researchers can effectively harness the unique properties of these fluorinated heterocycles to accelerate their discovery programs.

References

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

- 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem.

- 4-(Trifluoromethyl)thiazole-5-carboxylic acid. Sigma-Aldrich.

- Reaction mechanism of Hantzsch thiazole synthesis.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

- Synthesis and biological evaluation of novel Trifluoromethylated Arylidene-hydrazinyl-thiazoles as neuroprotective agents.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. Arabian Journal of Chemistry.

- Different synthetic methods of trifluoromethyl thiazole.

- 4-Bromo-2-(trifluoromethyl)thiazole. ChemScene.

- 4-(Trifluoromethyl)thiazole-2-carbaldehyde. Benchchem.

- Hantzsch Thiazole Synthesis. Organic Chemistry Portal.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Hantzsch Thiazole Synthesis. SynArchive.

- 4-(Trifluoromethyl)-2-thiazolamine. BioOrganics.

- Thiazole derivatives: prospectives and biological applications.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Development of novel transition metal-catalyzed cross-coupling reactions and applic

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.

- A Comparative Guide to the Reactivity of 4-(Methoxymethyl)

- Concerted Nucleophilic Arom

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

- Electrophilic arom

- Sites of electrophilic substitution in thiazole.

- Reactions of a 4‐(trifluoromethyl)thiazole dianion. Semantic Scholar.

- Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Deriv

- Hot articles. RSC Advances Blog.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports.

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorin

- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

- Transition‐Metal‐Catalyzed Reactions Involving Trifluoro Diazo Compounds and Their Surrogates.

- 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube.

- Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof [dspace.mit.edu]

- 14. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Technical Deep Dive: Medicinal Chemistry Applications of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

[1]

Executive Summary

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate represents a premier "lynchpin" scaffold in modern medicinal chemistry.[1] It bridges the gap between classical heterocycles and the demanding physicochemical requirements of contemporary drug discovery.

The incorporation of the trifluoromethyl (

Part 1: Chemical Foundations & The "Fluorine Effect"

Electronic Architecture

The thiazole ring is electron-deficient, but the addition of a

-

pKa Modulation: The electron-withdrawing nature of the

group lowers the pKa of the thiazole nitrogen, reducing its basicity. This is crucial for avoiding non-specific binding to acidic off-targets (e.g., hERG channels).[1] -

Metabolic Shielding: The C4-position is traditionally a site of metabolic oxidation.[1] The C-F bond strength (approx. 116 kcal/mol) and the steric bulk of the

group effectively block cytochrome P450-mediated oxidation at this site. -

Lipophilicity (

): The

Structural Data[1][2]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 225.19 g/mol |

| Key Substituents | C2: H, |

| Electronic Character | |

| Bioisostere For | Phenyl, Pyridine, Oxazole |

Part 2: Synthetic Protocols (Authoritative Methodologies)[1]

The industrial standard for accessing this scaffold is the Hantzsch Thiazole Synthesis . The following protocol describes the synthesis of the 2-methyl derivative, which is the most common precursor for bioactive amides. The protocol for the 2-H or 2-amino variants follows the same logic with different thioamide inputs.[1]

Precursor Synthesis: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Rationale: Direct bromination is often too aggressive for fluorinated keto-esters.[1] Chlorination using sulfuryl chloride (

Protocol:

-

Charge: Load Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) into a glass-lined reactor.

-

Cool: Chill to 0–5 °C to suppress di-chlorination.

-

Addition: Add Sulfuryl Chloride (

, 1.1 eq) dropwise over 60 minutes.-

Critical Control Point: Maintain temperature < 10 °C. Exotherms can lead to volatile byproduct formation.[1]

-

-

Workup: Stir at room temperature for 3 hours. Remove dissolved

and excess -

Yield: Expect ~90–95% of the crude chloro-intermediate.[1]

Cyclization: Hantzsch Thiazole Synthesis

Rationale: The

Protocol (2-Methyl Derivative):

-

Reactants: Combine Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) and Thioacetamide (1.05 eq) in absolute ethanol (5 vol).

-

Reflux: Heat to reflux (78 °C) for 8–12 hours.

-

Monitoring: TLC or HPLC should show disappearance of the chloro-ester.[1]

-

-

Quench: Cool to room temperature. Neutralize with 10%

solution. -

Isolation: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Synthetic Pathway Visualization[1]

Caption: Step-wise Hantzsch synthesis pathway from fluorinated acetoacetate precursors.

Part 3: Medicinal Chemistry Applications[5][6][7][8][9][10][11]

Kinase Inhibition (Src/Abl & Lck)

The 2-amino-thiazole-5-carboxamide motif is a "privileged structure" in kinase inhibition (e.g., Dasatinib).[1] The Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate serves as the direct precursor to these amides.[1]

-

Mechanism: The thiazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

The

Advantage: In Dasatinib analogs, replacing the C4-methyl with a C4-trifluoromethyl group has been shown to:-

Enhance potency against specific mutant strains (e.g., T315I in BCR-ABL).

-

Alter the vector of the solubilizing tail (attached at C5), potentially accessing unique sub-pockets.

-

Metabolic Disease (Alpha-Amylase Inhibitors)

Derivatives of 4-(trifluoromethyl)thiazole-5-carboxylic acid have demonstrated potency against

-

Role: Inhibition of carbohydrate hydrolysis for Type 2 Diabetes management.[1]

-

SAR Insight: The

group enhances hydrophobic interactions within the enzyme's active site cleft, often outperforming the methyl-analog due to the "fluorine-polar" interactions with backbone carbonyls.

Agrochemical Validation (Thifluzamide)

While this guide focuses on human health, the robustness of this scaffold is validated by Thifluzamide , a fungicide.

-

Structure: Contains the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide core.[1][2][3]

-

Relevance: The success of this molecule proves the metabolic stability of the 4-

-thiazole core in biological systems, a property directly translatable to human drug design.

Functionalization Logic (SAR Map)

Caption: Divergent synthesis map showing how the ester core serves as a precursor for various bioactive classes.

Part 4: Experimental Validation & Quality Control

When sourcing or synthesizing this building block, the following QC parameters are critical for downstream success in medicinal chemistry campaigns.

| Parameter | Specification | Method | Reason |

| Purity | >98.0% | HPLC (254 nm) | Impurities (e.g., non-cyclized thioamide) can poison Pd-catalysts in subsequent couplings.[1] |

| Water Content | <0.5% | Karl Fischer | Ester hydrolysis is sensitive to moisture during storage.[1] |

| Appearance | White to Off-White Solid | Visual | Yellowing indicates oxidation or sulfur degradation.[1] |

| NMR Verification | Confirm integrity of the |

References

-

Hantzsch Thiazole Synthesis & Mechanisms

-

Kinase Inhibitor Applications (Dasatinib Analogs)

-

Source: "Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity."[1] ACS Chemical Biology, 2015.

-

-

Synthesis of Fluorinated Acetoacetates

-

Agrochemical Validation (Thifluzamide)

-

General Thiazole Medicinal Chemistry

Sources

- 1. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 7. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 11. eurekaselect.com [eurekaselect.com]

Navigating the Synthesis and Handling of Fluorinated Thiazole Esters: A Guide to Safety and Protocol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, dramatically altering the pharmacokinetic and pharmacodynamic properties of parent molecules.[1] Fluorinated thiazole esters, in particular, represent a class of compounds with significant potential, finding applications as versatile intermediates and biologically active agents themselves.[2] However, the very characteristics that make these molecules valuable—the high reactivity of fluorinating agents and the potent biological effects of the final products—necessitate a rigorous and informed approach to their handling and synthesis.

This guide, written from the perspective of a Senior Application Scientist, moves beyond mere procedural recitation. It aims to instill a deep, causal understanding of the hazards involved and to equip researchers with the knowledge to design and execute self-validating, safe laboratory protocols. We will dissect the Safety Data Sheet (SDS), establish a framework for risk mitigation, and provide actionable protocols for the safe handling of this important class of compounds.

Chapter 1: Decoding the Safety Data Sheet (SDS) for Fluorinated Thiazole Esters

The Safety Data Sheet is the most critical document for understanding the hazards of any chemical. For a class of compounds like fluorinated thiazole esters, an SDS for a specific analogue must be carefully interpreted. While no single SDS covers the entire family, they share common hazard profiles. Below is a guide to interpreting the 16 sections of an SDS in this context.

Key Sections for Immediate Risk Assessment (Sections 1-3)

-

Section 1: Identification: Confirms the specific chemical identity.

-

Section 2: Hazard(s) Identification: This is the most crucial section for a quick risk assessment. It provides GHS (Globally Harmonized System) hazard classifications and pictograms.[3] For a typical fluorinated thiazole ester, you might expect to see:

-

Pictograms: Symbols like the Health Hazard, Irritant (Exclamation Mark), and potentially Acute Toxicity (Skull and Crossbones) are common.[4]

-

Signal Word: "Danger" or "Warning".

-

Hazard Statements (H-statements): These provide specific details, such as "Harmful if swallowed," "Causes serious eye irritation," or "May cause respiratory irritation."

-

-

Section 3: Composition/Information on Ingredients: Lists the chemical components and impurities.

Understanding Hazard Indicators: GHS and NFPA

A foundational aspect of chemical safety is the ability to quickly interpret standardized hazard symbols. The two primary systems encountered are the GHS pictograms, found on supplier labels and in Section 2 of the SDS, and the NFPA 704 diamond, often found on facility storage containers.[5][6]

Table 1: Common GHS Pictograms for Fluorinated Heterocycles

| Pictogram | Name | Relevance to Fluorinated Thiazole Esters |

|---|

|

| Health Hazard | May indicate carcinogenicity, mutagenicity, reproductive toxicity, or target organ toxicity of the thiazole core or metabolites.[4] | | | Exclamation Mark | Indicates potential for skin/eye irritation, skin sensitization, or acute toxicity (harmful). A common classification.[4] | | | Skull and Crossbones | Indicates acute toxicity (fatal or toxic). May be relevant for highly potent or reactive analogues.[4] | | | Corrosion | May be relevant if residual acidic reagents are present or if the compound can hydrolyze to corrosive byproducts (e.g., HF).[4] |The NFPA 704 Diamond provides a rapid overview for emergency responders, rating hazards on a 0-4 scale (4 being the most severe).[7][8]

-

Blue (Health): Expect a rating of 2 or 3, indicating a health hazard.

-

Red (Flammability): Generally low to moderate (1 or 2), as many are high-boiling point solids or liquids.[9]

-

Yellow (Instability/Reactivity): Typically low (0 or 1) for the purified ester, but could be higher for reactive precursors.[6]

-

White (Special Hazards): Unlikely to have a special rating like 'W' (reacts with water) or 'OX' (oxidizer) unless it is a specific, unusual derivative.[10]

Actionable Sections for Laboratory Use (Sections 4-8)

-

Section 4: First-Aid Measures: Crucial reading before starting work. For these compounds, pay close attention to inhalation and skin contact procedures. Due to the fluorine content, the potential for delayed effects or the formation of hydrofluoric acid (HF) upon decomposition or hydrolysis is a significant concern.[11] Always have calcium gluconate gel available when working with fluorinated compounds.[11][12]

-

Section 5: Fire-Fighting Measures: Notes suitable extinguishing media (typically dry chemical, CO2, or foam) and hazardous decomposition products.[13] Heating fluorinated organics can produce highly toxic gases, including hydrogen fluoride (HF).[14][15]

-

Section 6: Accidental Release Measures: Outlines procedures for spills, including required PPE and containment methods.[16]

-

Section 7: Handling and Storage: Provides guidance on safe handling practices (e.g., "use only in a well-ventilated area") and storage conditions (e.g., "store in a cool, dry place away from incompatible materials").

-

Section 8: Exposure Controls/Personal Protection: This is a critical section for protocol design. It specifies Occupational Exposure Limits (OELs) and recommends appropriate engineering controls and Personal Protective Equipment (PPE).[17][18]

Technical Data for Advanced Planning (Sections 9-16)

These sections provide detailed physical, chemical, toxicological, and environmental data that are essential for process design, waste disposal, and transport. The thermal decomposition data in Section 10 is particularly important for assessing risks associated with heating the material.[19]

Caption: Logical grouping of the 16 SDS sections for practical laboratory use.

Chapter 2: Hazard Analysis and a Hierarchy of Controls

A proactive safety culture is built on the principle of the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls: Your First Line of Defense

For all work involving fluorinated thiazole esters, from weighing solids to running reactions and performing purifications, the use of a certified chemical fume hood is mandatory. The rationale is twofold:

-

Containment of Aerosols and Vapors: Protects the user from inhaling potentially potent compounds.

-

Exhaust of Hazardous Gases: In the event of an unexpected reaction or thermal decomposition, the fume hood will safely exhaust toxic gases like HF.[20]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.[21][22]

Table 2: Recommended PPE for Handling Fluorinated Thiazole Esters

| PPE Item | Specification | Rationale and Field Insight |

|---|---|---|

| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes from all angles, which is critical during transfers or reaction workups.[23] |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Nitrile provides good splash protection against a wide range of organic solvents and reagents. Causality: For extended work or when handling more aggressive solvents (e.g., DCM), double-gloving or using heavier-duty gloves like neoprene is advised to mitigate the risk of permeation. Always check the manufacturer's compatibility chart. |

| Body Protection | Flame-resistant lab coat | A standard cotton lab coat is acceptable, but a flame-resistant (FR) coat provides an additional layer of safety, especially when working with flammable solvents. Ensure sleeves are fully extended and the coat is buttoned. |

| Footwear | Closed-toe leather or chemical-resistant shoes | Protects feet from spills. Permeable shoes like cloth sneakers offer no protection. |

Chapter 3: Laboratory Protocols and Best Practices

Workflow: A Representative Synthesis

The following is a generalized, safety-focused protocol for the synthesis of a fluorinated thiazole ester.

Caption: A safety-integrated workflow for the synthesis of fluorinated thiazoles.

Step-by-Step Methodology:

-

Risk Assessment: Before any work begins, review the SDS for all starting materials, reagents, and potential products. Pay special attention to the fluorinating agent, which is often the most hazardous component.

-

Preparation: All glassware must be scrupulously dried to prevent violent reactions between fluorinating agents and water.[11] The entire setup should be assembled in a chemical fume hood.

-

Reagent Addition: The thiazole precursor is dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction is cooled in an ice bath. Causality: Many fluorination reactions are highly exothermic. Cooling the mixture controls the reaction rate, prevents dangerous temperature spikes, and minimizes the formation of side products.

-

Fluorinating Agent Addition: The fluorinating agent is added slowly and controllably (e.g., dropwise via an addition funnel or syringe pump). Causality: This is the most critical step. Rapid addition can lead to a runaway reaction.

-

Reaction Monitoring: The reaction is allowed to proceed as planned, often with stirring at room temperature.

-

Quenching: The reaction is carefully "quenched" by slowly transferring the reaction mixture to a separate flask containing a stirred, cold, weak basic solution (e.g., saturated sodium bicarbonate). Causality: This neutralizes any remaining reactive fluorinating agent and acidic byproducts. Adding the reaction mixture to the quench solution (and not the other way around) ensures the quenching agent is always in excess, providing better control.

-

Workup and Purification: Standard procedures like liquid-liquid extraction and column chromatography are performed in the fume hood. All solvent waste must be collected in appropriately labeled hazardous waste containers.

Thermal Stability and Decomposition Risks

Fluorinated organic compounds can decompose upon heating to form hazardous substances, most notably hydrogen fluoride (HF) and carbonyl fluoride (COF2).[14][24]

-

Trustworthiness Principle: Never assume a novel compound is thermally stable.

-

Experimental Causality: When concentrating solutions on a rotary evaporator, use a moderate water bath temperature (<40°C) and ensure the vacuum trap is cold to capture all volatile components. Avoid distilling fluorinated compounds to dryness at high temperatures. If a distillation is necessary, it must be done behind a blast shield.

Chapter 4: Emergency Preparedness

Spill Management

For a small laboratory spill (<100 mL) of a solution containing a fluorinated thiazole ester:

-

Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood is operational.

-

Don PPE: Don appropriate PPE, including double gloves, splash goggles, and a lab coat.

-

Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.

-

Collect & Dispose: Carefully sweep the absorbent material into a designated hazardous waste container.

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[16]

Exposure Response and First Aid

Immediate and correct first aid is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[25][26] Following the water flush, apply 2.5% calcium gluconate gel to the area.[11] Causality: Fluoride ions can penetrate the skin and bind to calcium in the body, causing severe pain and deep tissue damage. Calcium gluconate acts as a source of calcium to complex with the free fluoride ions.[12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[11][25] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Conclusion

Fluorinated thiazole esters are a promising class of molecules for drug discovery and development. Their synthesis and handling, while presenting manageable hazards, demand a culture of safety grounded in scientific understanding. By thoroughly understanding the SDS, implementing a hierarchy of controls, adhering to safety-integrated protocols, and being prepared for emergencies, researchers can confidently and safely explore the potential of these valuable compounds.

References

- DuraLabel. (n.d.).

- Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms).

- ChemRadar. (n.d.). Understanding GHS Pictograms (Part 1). Inventory Pedia.

- HAZWOPER Training. (n.d.). Understanding GHS Pictograms: Your Essential Guide.

- Stoffenmanager. (n.d.). GHS hazard pictograms.

- National Fire Protection Association. (n.d.).

- Creative Safety Supply. (2022, May 23). Understanding the NFPA 704 Diamond Labeling System.

- Wikipedia. (n.d.). NFPA 704.

- National Fire Protection Association. (2021, November 5).

- CIRS Group. (2024, November 21). What Do You Know About the GHS Hazard Pictograms?.

- Fire Engineering. (1992, January 1).

- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.

- New Jersey Department of Health. (1999, March). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Eurofeu. (n.d.). Position Paper on Fluorine containing firefighting Foams.

- International Enviroguard. (2022, January 28).

- FPE. (2024, December 3). What Are Fluorine-Based Fire Extinguishers, and Why Are They Being Phased Out?.

- Wikipedia. (n.d.). Thiazole.

- Umweltbundesamt. (n.d.).

- University of California, Santa Barbara. (n.d.). HF EXPOSURE.

- Semco Maritime. (2021, December 17). PFAS Chemicals: Impact on Firefighting Solution Choices.

- Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.

- Wikipedia. (n.d.). Organofluorine chemistry.

- Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.

- Occupational Safety and Health Administration. (n.d.).

- Vandeputte. (2023, November 30).

- Metzger, J. V. (2008). Properties and Reactions of Thiazole.

- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.

- Centers for Disease Control and Prevention. (2024, September 6). Hydrogen Fluoride. Chemical Emergencies.

- U.S. Army Medical Research and Development Command. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions.

- Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.

- BenchChem. (2025, December).

- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

- Ontario.ca. (2022, March 30).

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- Occupational Safety and Health Administr

- Liu, J., et al. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC.

- Princeton University. (n.d.). Fluorine.

- Inoflon. (2025, January 11).

- National Center for Biotechnology Information. (n.d.). FLUOROCARBON 21. Emergency and Continuous Exposure Limits for Selected Airborne Contaminants.

- CSWAB. (n.d.).

- ACS Publications. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds.

- Clean Production Action. (2020, June 1).

- Northern Arizona University. (n.d.). Hydrofluoric Acid.

- Nipissing University. (2019, June 12).

- PubMed. (2025, September 15). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GHS hazard pictograms [stoffenmanager.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. Understanding GHS Pictograms (Part 1) | Inventory Pedia | ChemRadar [chemradar.com]

- 6. creativesafetysupply.com [creativesafetysupply.com]

- 7. resources.duralabel.com [resources.duralabel.com]

- 8. nfpa.org [nfpa.org]

- 9. NFPA 704 - Wikipedia [en.wikipedia.org]

- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. drs.illinois.edu [drs.illinois.edu]

- 13. eurofeu.org [eurofeu.org]

- 14. researchgate.net [researchgate.net]

- 15. cswab.org [cswab.org]

- 16. nipissingu.ca [nipissingu.ca]

- 17. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 18. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]

- 19. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ipo.rutgers.edu [ipo.rutgers.edu]

- 21. falseguridad.com [falseguridad.com]

- 22. sams-solutions.com [sams-solutions.com]

- 23. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 24. turi.org [turi.org]

- 25. nj.gov [nj.gov]

- 26. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]

The Fluorine Pivot: Electronic Modulation of Thiazoles via the Trifluoromethyl Group

Topic: Electronic Effects of the Trifluoromethyl (

Executive Summary: The "Magic Methyl" of Modern Heterocycles

In the hierarchy of bioisosteres, the trifluoromethyl (

This guide deconstructs the electronic perturbations caused by

The Electronic Landscape: Theoretical Underpinnings

The thiazole ring is inherently electron-deficient compared to thiophene but more electron-rich than pyridine. The introduction of a

Orbital Energy and Reactivity

The

-

LUMO Lowering: This is the critical driver for reactivity changes. A lower LUMO makes the thiazole ring significantly more susceptible to Nucleophilic Aromatic Substitution (

) , particularly when a leaving group (e.g., Cl, Br) is present at the C2 position. -

HOMO Stabilization: This deactivates the ring toward Electrophilic Aromatic Substitution (

) , making traditional functionalizations (e.g., nitration, bromination) at the typically reactive C5 position sluggish or requiring harsh forcing conditions.

Acid-Base Modulation

-

Basicity (

): The nitrogen atom (N3) in thiazole is basic ( -

C-H Acidity: Conversely, the acidity of the ring protons increases. A

group at C4 renders the C2-H proton highly acidic, facilitating Lithiation-Dehalogenation or Direct Metallation protocols.

Visualization of Electronic Effects

Figure 1: The cascade of electronic perturbations triggered by the trifluoromethyl group on the thiazole core.

Physicochemical Implications in Drug Design[1][2][3]

The strategic placement of

Comparative Data: Thiazole vs. Trifluoromethylthiazole

| Parameter | Unsubstituted Thiazole | 4-CF3-Thiazole | Impact on Drug Design |

| LogP (Lipophilicity) | ~0.44 | ~1.30 - 1.50 | Increases membrane permeability; enhances hydrophobic pocket binding. |

| Hansch | 0.00 (Ref) | +0.88 | Significant boost in lipophilicity; bioisostere for -Cl or -Isopropyl. |

| Metabolic Stability | Moderate (C5 oxidation) | High | Blocks metabolic hotspots (if at C5); reduces P450 oxidation susceptibility. |

| Dipole Moment | ~1.6 D | ~2.5 - 3.0 D | Alters orientation in the binding pocket; strengthens electrostatic interactions. |

Key Insight: The

group is not just a "grease ball." Its high electronegativity allows it to participate in orthogonal multipolar interactions with protein backbone carbonyls, often improving potency by 10-100x compared to a methyl analog.

Experimental Protocols

To ensure reproducibility, we present two distinct pathways: De Novo synthesis for 4-substituted systems and Late-Stage functionalization for existing scaffolds.

Protocol A: The Modified Hantzsch Synthesis (De Novo)

Target: 4-(Trifluoromethyl)thiazoles

Mechanism: Condensation of

Step-by-Step Workflow:

-

Reagent Prep: In a round-bottom flask, dissolve the Thioamide derivative (1.0 equiv) in absolute Ethanol (

concentration). -

Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 equiv) dropwise at room temperature. Note: Exothermic reaction.

-

Cyclization: Heat the mixture to reflux (

) for 3–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The intermediate hydroxythiazoline dehydrates to the aromatic thiazole.[1] -

Workup: Cool to RT. Concentrate the solvent to 20% volume. Pour into ice-cold saturated

(aq) to neutralize HBr byproducts. -

Isolation: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (usually Silica gel).

Figure 2: Reaction pathway for the Hantzsch synthesis of 4-trifluoromethylthiazoles.

Protocol B: Innate Radical Trifluoromethylation (Late-Stage)

Target: 2- or 5-(Trifluoromethyl)thiazoles Mechanism: Minisci-type radical substitution using Langlois Reagent. Scope: Works best on electron-deficient heterocycles; requires careful control of pH.

Step-by-Step Workflow:

-

Setup: Dissolve the substituted Thiazole substrate (1.0 equiv) in a biphasic mixture of

(2.5:1 ratio). -

Reagents: Add Sodium Trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).

-

Initiation: Cool to

. Add tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv) dropwise. -

Reaction: Allow to warm to RT and stir vigorously for 12–24 hours. The

radical is electrophilic; however, under oxidative conditions, regioselectivity can be tuned. -

Workup: Quench with saturated

(to remove excess peroxide). Extract with DCM. -

Purification: Requires careful separation as mono- and bis-trifluoromethylated products may form.

Case Studies & Reactivity Map

Understanding where to functionalize a

Regioselectivity Rules

-

If

is at C4: The C2 position becomes highly activated for nucleophilic attack ( -

If

is at C2: The ring is generally deactivated. Functionalization usually requires building the ring with substituents already in place (Hantzsch method) rather than modifying the ring post-synthesis.

Figure 3: Strategic decision tree for functionalizing trifluoromethyl-substituted thiazoles.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

-

Langlois Reagent Protocol: Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411–14415.

-

Lipophilicity & Bioisosterism: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Reactivity of Trifluoromethylthiazoles: Burger, K., et al. (1990). 5-Amino-4-trifluoromethylthiazoles: Useful Starting Materials for the Synthesis of Biologically Active Compounds. Chemiker-Zeitung.

-

Electronic Effects & Hammett Constants: Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Sources

Bioisosteric replacement strategies using Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

Executive Summary

In the optimization of small molecule therapeutics, the Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate scaffold represents a high-value "privileged structure." It offers a dual-modality advantage: the thiazole core functions as a classical bioisostere for phenyl and pyridine rings, while the trifluoromethyl (

This guide details the strategic application of this building block, moving beyond simple substitution to a mechanistic understanding of its physicochemical impact on drug candidates.[1]

The Bioisosteric Rationale: Why This Scaffold?

The Fluorine Effect & Metabolic Blocking

The incorporation of the

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C4 position resistant to Cytochrome P450 (CYP) mediated oxidation.

-

Electronic Modulation: The strong electron-withdrawing nature of the

group lowers the electron density of the thiazole ring. This reduces the basicity of the thiazole nitrogen, potentially reducing off-target hERG channel inhibition, a common liability in basic nitrogen-containing heterocycles.

Physicochemical Tuning (LogP and TPSA)

Replacing a phenyl ring or a methyl-thiazole with a 4-trifluoromethylthiazole moiety dramatically alters the physicochemical landscape.

| Parameter | Phenyl Ring | 4-Methylthiazole | 4-( | Impact |

| Electronic | Neutral | Electron Rich | Electron Deficient | Reduced metabolic liability; altered H-bond acceptor capability. |

| Lipophilicity ( | Reference (0.0) | -0.6 to -0.8 | +0.4 to +0.6 | |

| Metabolic Stability | Low (Benzylic/Aryl oxidation) | Low (Methyl oxidation) | High | Blocks metabolic "soft spots." |

| Steric Bulk | Planar | Small | Moderate |

Design Logic Visualization

The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.

Figure 1: Decision matrix for deploying the 4-(trifluoromethyl)thiazole scaffold to solve specific ADME/Tox issues.

Synthetic Utility & Workflows

The ethyl ester functionality at C5 serves as the primary "handle" for chemical diversification. The most common workflow involves hydrolysis to the acid followed by amide coupling, creating a stable amide linker that positions the pharmacophore.

Synthetic Pathway

The synthesis typically originates from the Hantzsch thiazole synthesis, reacting a thioamide with ethyl 4,4,4-trifluoro-2-chloroacetoacetate.

Figure 2: Synthetic workflow from raw materials to functionalized drug candidate.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize Self-Validating Systems . This means the protocol includes specific checkpoints (TLC, NMR) that confirm success before proceeding, preventing wasted resources on failed steps.

Protocol A: Quantitative Hydrolysis of the Ester

Objective: Convert Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate to its corresponding carboxylic acid for coupling.

Reagents:

-

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 equiv)

-

Solvent: THF:Water (3:1 ratio)

-

1M HCl (for acidification)

Procedure:

-

Dissolution: Dissolve the ester in THF (0.2 M concentration) in a round-bottom flask.

-

Activation: Add the solution of LiOH in water dropwise at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Self-Validation Checkpoint (TLC): Spot reaction mixture vs. Starting Material (SM) in 20% EtOAc/Hexane. The SM (Rf ~0.6) must disappear. The product (Acid) will remain at the baseline.

-

-

Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water.

-

Precipitation: Acidify carefully with 1M HCl to pH ~2. The carboxylic acid often precipitates as a white solid.

-

Isolation: Filter the precipitate or extract with EtOAc (3x). Dry over

and concentrate.-

Self-Validation Checkpoint (NMR): In

-DMSO, look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Confirm presence of broad COOH singlet (>12 ppm).

-

Protocol B: Amide Coupling (HATU Method)

Objective: Couple the 4-(

Reagents:

-

4-(Trifluoromethyl)thiazole-5-carboxylic acid (1.0 equiv)

-

Target Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Pre-activation: Dissolve the Acid and HATU in DMF under

. Add DIPEA. Stir for 15 mins.-

Why? This forms the activated O-At ester. A color change (yellowing) often occurs.

-

-

Coupling: Add the Amine. Stir at RT for 4–16 hours.

-

Quench: Dilute with EtOAc, wash with Sat.

(removes acid), Water, and Brine. -

Purification: Silica gel chromatography.

-

Self-Validation Checkpoint (LC-MS): Check for

corresponding to Product. The distinct isotopic pattern of Sulfur (small M+2) and the mass shift from the

-

Case Applications in Drug Discovery[2][3][4][5][6]

Case Study 1: Kinase Inhibitors (Src/Abl)

In the development of Src/Abl kinase inhibitors, replacing a phenyl ring with a thiazole improves solubility. However, standard thiazoles are susceptible to oxidation.

-

Application: Substitution with the 4-(

)thiazole core. -

Outcome: The

group occupies the hydrophobic pocket (Gatekeeper region) effectively due to its volume (similar to isopropyl), while the thiazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

Case Study 2: Agrochemical Fungicides (Thifluzamide Analogs)

The commercial fungicide Thifluzamide utilizes this exact core (2-methyl-4-trifluoromethylthiazole-5-carboxamide).

-

Mechanism: The

-thiazole moiety binds to the succinate dehydrogenase (SDH) complex. -

Bioisosteric Insight: The

group prevents metabolic degradation in the plant and fungus, extending the duration of action compared to non-fluorinated analogs.

References

-

Meanwell, N. A. (2011).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Monochloraceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

-

Sigma-Aldrich. Product Specification: Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate. Link

Sources

Technical Support Center: Recrystallization of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

Welcome to the technical support center for the purification of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated heterocyclic compound. The presence of the trifluoromethyl group can introduce unique challenges during purification by recrystallization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is dedicated to resolving common problems encountered during the recrystallization of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

"Oiling out," the separation of the solute as a liquid phase, is a frequent challenge, particularly with compounds that have lower melting points or when a solvent system is not perfectly optimized.[1]

Causality: This phenomenon often occurs when the solution is supersaturated at a temperature above the compound's melting point. The high concentration of the solute, coupled with the influence of the trifluoromethyl group on intermolecular interactions, can favor the formation of a liquid phase over an ordered crystal lattice.

Troubleshooting Steps:

-

Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[2]

-

Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help to slow down the cooling rate, providing more time for crystal nucleation and growth.[3]

-

Solvent System Modification: The trifluoromethyl group increases the lipophilicity of the molecule.[4] If using a single solvent, consider a mixed solvent system. A good starting point is a pair of solvents where the compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent"). Common mixtures include hexane/ethyl acetate or hexane/acetone.[5]

-

Scratching: If crystals are slow to form, gently scratch the inner surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[2]

-

Seeding: If you have a small amount of pure, crystalline Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate, add a tiny "seed" crystal to the cooled solution to induce crystallization.[3]

Issue 2: No crystals form, even after cooling in an ice bath.

This is a common indication that the concentration of the compound in the solvent is below the saturation point at that temperature.

Causality: The most likely reason is the use of an excessive amount of solvent during the initial dissolution step.[3]

Troubleshooting Steps:

-

Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[2] It is crucial to do this carefully to avoid bumping and loss of product. Once the volume is reduced, allow the solution to cool again.

-

Induce Nucleation: If the solution appears to be at an appropriate concentration but still no crystals form, it may be supersaturated.[3] Try the scratching or seeding techniques described in the previous section.

-

Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or solvent system with lower solvating power may be necessary.

Issue 3: The resulting crystals are very fine or appear as a powder.

While this results in a solid product, very fine crystals can have a larger surface area, leading to the adsorption of impurities from the mother liquor.

Causality: Rapid crystallization, often caused by fast cooling or high levels of supersaturation, does not allow for the formation of a well-ordered, large crystal lattice.[2]

Troubleshooting Steps:

-

Slower Cooling: As with oiling out, slowing the rate of cooling is paramount. A controlled, gradual decrease in temperature will favor the growth of larger, more well-defined crystals. A heated oil bath with the heat turned off can provide a slow cooling environment.

-

Decrease Supersaturation: Re-dissolve the fine crystals in a slightly larger volume of hot solvent than was initially used. This reduces the degree of supersaturation upon cooling, allowing for more controlled crystal growth.

-

Consider a Different Solvent System: The interaction between the solvent and the crystal faces can influence crystal habit. Experimenting with different solvents may yield larger, more easily filterable crystals.

Issue 4: The recovered yield is very low.

A poor yield can be disheartening, but the cause can often be identified and rectified.

Causality: Several factors can contribute to low recovery:

-

Using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[2]

-

Premature crystallization during a hot filtration step.

-

The compound having significant solubility in the chosen solvent even at low temperatures.

Troubleshooting Steps:

-

Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it further in an ice-salt bath to see if more crystals form. You can also carefully evaporate some of the solvent from the mother liquor to see if more product precipitates.

-

Optimize Solvent Volume: In subsequent recrystallization attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

-

Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are preheated to prevent the product from crystallizing prematurely.[1]

-

Solvent Selection: The ideal recrystallization solvent will have a steep solubility curve – high solubility at elevated temperatures and low solubility at low temperatures. If your yield is consistently low, your chosen solvent may not have a sufficiently steep curve.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the recrystallization of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate?

A1: Given the structure of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate, which contains a polar thiazole ring, an ester group, and a nonpolar trifluoromethyl group, a solvent of intermediate polarity is often a good starting point. The rule of thumb "like dissolves like" can be a helpful guide.[5] Solvents containing similar functional groups, such as ethyl acetate for the ester, can be effective.[5]

Here is a table of potential solvents to consider:

| Solvent System | Rationale |

| Ethanol | Often a good general-purpose solvent for moderately polar organic compounds.[5] |

| Ethyl Acetate / Hexanes | A versatile mixed solvent system. The compound should be soluble in hot ethyl acetate and insoluble in hexanes. By adding hexanes to the hot ethyl acetate solution until turbidity is observed, and then clarifying with a drop of hot ethyl acetate, a good crystallization environment can be created.[5] |

| Acetone / Water | For more polar impurities, this system can be effective. The compound is likely soluble in acetone, with water acting as the anti-solvent. |

| Toluene | The aromatic nature of toluene may interact favorably with the thiazole ring, and it can be a good solvent for compounds that are prone to oiling out. |

Q2: How does the trifluoromethyl group affect solvent selection?

A2: The trifluoromethyl (CF3) group is highly electronegative and electron-withdrawing, but it is also lipophilic. This duality can influence solubility in complex ways. The CF3 group can decrease the polarity of the molecule, making it more soluble in less polar solvents than its non-fluorinated analog. It can also engage in non-covalent interactions that can affect crystal packing.

Q3: My compound is colored. Should I use charcoal?

A3: If the color is due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be beneficial. However, be aware that charcoal can also adsorb your product, leading to a lower yield. Use it sparingly and only if necessary.[2]

Q4: Can I use column chromatography instead of recrystallization?

A4: Yes, flash column chromatography is a viable alternative for purification. A common eluent system would be a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio would need to be determined by thin-layer chromatography (TLC). Column chromatography can be particularly useful if recrystallization fails to remove impurities with similar solubility profiles to your product.

Experimental Workflow & Diagrams

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Sources

- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: Stability and Handling of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate under Basic Conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate. The focus is on understanding its stability and reactivity under basic conditions, particularly for common transformations like saponification. We will explore the underlying chemical principles, provide validated protocols, and offer troubleshooting solutions for challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the recommended starting conditions for the saponification of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate?

Answer:

The saponification of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate to its corresponding carboxylic acid is a standard and crucial transformation. However, the molecule's unique electronic structure requires careful selection of reaction conditions to ensure high yield and minimize byproduct formation.

The thiazole ring is substituted with two powerful electron-withdrawing groups (EWGs): a trifluoromethyl group at the C4 position and an ester at C5. The trifluoromethyl group, in particular, exerts a strong inductive electron-withdrawing effect, significantly reducing the electron density of the entire heterocyclic system.[1][2][3] This electronic deficit makes the ester carbonyl highly electrophilic and susceptible to hydrolysis, but it also activates the thiazole ring itself towards potential nucleophilic attack.[4][5]

Therefore, the goal is to use conditions mild enough to selectively hydrolyze the ester without promoting degradation of the thiazole core. Below is a summary of recommended starting conditions based on established literature for similar substrates.[6][7]

Table 1: Recommended Conditions for Saponification

| Parameter | Recommendation | Rationale & Expert Insights |

| Base | LiOH, NaOH, KOH (1.1 - 2.0 equivalents) | LiOH is often the mildest choice, reducing the risk of side reactions. NaOH and KOH are more common and cost-effective; their use may require lower temperatures to maintain selectivity.[6][7] |

| Solvent System | THF/H₂O, MeOH/H₂O, EtOH/H₂O (Typical ratios 1:1 to 3:1) | A co-solvent system is essential. The organic solvent (THF, MeOH, EtOH) ensures solubility of the ester, while water is required to dissolve the inorganic base.[7] |

| Temperature | 0 °C to Room Temperature (25 °C) | Starting at a lower temperature (0 °C) is highly recommended to control the initial exotherm and mitigate potential side reactions on the electron-deficient ring. If the reaction is sluggish, it can be allowed to warm slowly to room temperature. Refluxing is possible but increases the risk of degradation.[6] |

| Reaction Time | 2 - 12 hours | Reaction progress should be closely monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Question 2: My saponification reaction is sluggish or incomplete, even after several hours. What should I do?

Answer:

A stalled or incomplete reaction is a common issue that can typically be resolved by systematically adjusting the reaction parameters.

Causality Analysis:

-

Insufficient Nucleophilicity: The chosen base may not be strong enough, or the temperature may be too low to overcome the activation energy barrier efficiently.

-

Poor Solubility: If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate.

-

Steric Hindrance: While less of a factor for an ethyl ester, the overall molecular environment can influence the approach of the hydroxide nucleophile.

Troubleshooting Workflow:

Question 3: I'm observing significant byproduct formation and a low yield of the desired carboxylic acid. What is the likely cause?

Answer:

This is a critical issue directly related to the stability of the molecule. The formation of byproducts indicates that a competing reaction pathway is occurring alongside the desired ester hydrolysis.

Mechanistic Explanation: The potent electron-withdrawing nature of the CF₃ group at C4 and the ester at C5 makes the entire thiazole ring electrophilic. The C2 position of the thiazole ring is inherently the most electron-deficient and thus the most susceptible to nucleophilic attack.[4][5][8] Under harsh basic conditions (e.g., high concentration of NaOH/KOH, high temperatures), the hydroxide ion can attack this C2 position, leading to the formation of intermediates that can result in ring-opening or other degradation pathways.

Diagram of Potential Reaction Pathways:

Preventative Measures:

-

Lower the Temperature: Perform the reaction at 0 °C or even lower if necessary.

-

Use a Milder Base: Lithium hydroxide (LiOH) is generally less aggressive than NaOH or KOH.

-

Limit Base Equivalents: Use the minimum amount of base required for the reaction (e.g., 1.1 equivalents) and add it slowly.

-

Careful Monitoring: Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.

Validated Experimental Protocol: Saponification

This protocol is designed to be a self-validating system for the controlled hydrolysis of Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate.

Materials:

-

Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq).

-

Dissolution: Add THF (approx. 5 mL per 1 mmol of ester) and stir until the solid is fully dissolved. Cool the flask to 0 °C using an ice-water bath.

-

Base Preparation: In a separate container, dissolve LiOH·H₂O (1.2 eq) in deionized water (approx. 5 mL per 1 mmol of ester).

-

Addition of Base: Add the aqueous LiOH solution to the cooled, stirring solution of the ester dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-6 hours. If the reaction is slow, let it warm to room temperature and stir overnight.

-

Quenching & Workup: Once the reaction is complete, remove the ice bath. Add Ethyl Acetate to the reaction mixture.

-

Acidification: Slowly add 1M HCl solution dropwise while stirring vigorously. Check the pH of the aqueous layer periodically with pH paper, continuing addition until the pH is ~1-2.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)thiazole-5-carboxylic acid, which can be purified further if necessary (e.g., by recrystallization). The resulting carboxylic acid is known to be a stable solid under ambient conditions but should be stored away from strong bases.[9]

References

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

- Chemistry of the thiazoles.Journal of the Indian Chemical Society. (No direct URL available from search, referencing the scientific journal).

-

Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2-halogeno- and 4-halogenothiazoles and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

-

The inductive-effect of electron withdrawing trifluoromethyl for thermally activated delayed fluorescence: tunable emission from tetra- to penta-carbazole in solution processed blue OLEDs. Royal Society of Chemistry. [Link]

-

Saponification-Typical procedures. OperaChem. [Link]

-

electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. PubMed. [Link]

-

(PDF) ChemInform Abstract: Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

-

Saponification (Base Hydrolysis) of Organic Materials. Caltech GPS. [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC. [Link]

-

Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inductive-effect of electron withdrawing trifluoromethyl for thermally activated delayed fluorescence: tunable emission from tetra- to penta-carbazole in solution processed blue OLEDs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]